molecular formula C19H38O2 B14511694 4-Methyloctadecanoic acid CAS No. 63060-52-6

4-Methyloctadecanoic acid

Cat. No.: B14511694
CAS No.: 63060-52-6
M. Wt: 298.5 g/mol
InChI Key: RFKPYBOOPHCXSY-UHFFFAOYSA-N
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Description

4-Methyloctadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloctadecanoic acid can be achieved through various organic synthesis methods. One common approach involves the alkylation of octadecanoic acid (stearic acid) with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrogenation of unsaturated fatty acids followed by methylation. The process is carried out in large reactors under high pressure and temperature to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyloctadecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fatty acids with different functional groups.

Scientific Research Applications

4-Methyloctadecanoic acid has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying fatty acid reactions and mechanisms.

    Biology: Investigated for its role in cellular metabolism and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 4-Methyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in fatty acid metabolism, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid (Stearic acid): A saturated fatty acid with no methyl substitution.

    2-Methyloctadecanoic acid: A similar compound with the methyl group at the second carbon position.

    4-Methyloctadec-2,3-enoic acid: A related compound with a double bond in the aliphatic chain.

Uniqueness

4-Methyloctadecanoic acid is unique due to its specific methyl substitution at the fourth carbon position, which can influence its chemical reactivity and biological activity compared to other long-chain fatty acids.

Properties

CAS No.

63060-52-6

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

4-methyloctadecanoic acid

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)16-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)

InChI Key

RFKPYBOOPHCXSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCC(=O)O

Origin of Product

United States

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